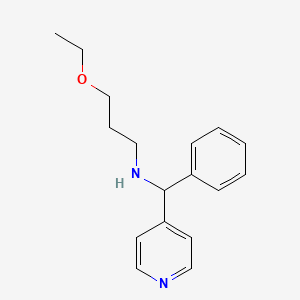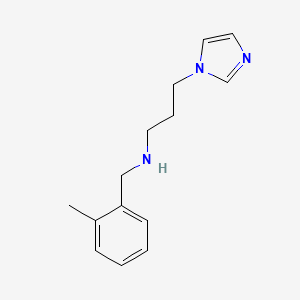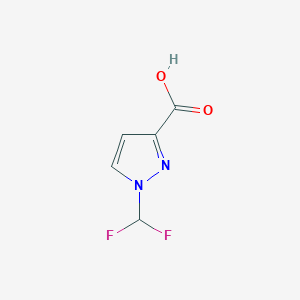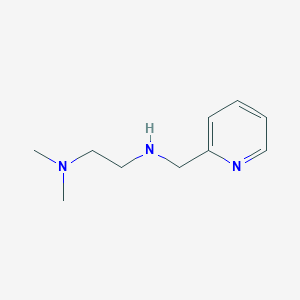
(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, is a derivative of pyridine with potential applications in the field of organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of related pyridine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the synthesis of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with enhanced solubility was accomplished by introducing substituents that improve solubility in organic and aqueous solvents . Similarly, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was performed using ultrasound-mediated condensation, which offers advantages such as shorter reaction times and higher yields . These methods suggest that the synthesis of this compound could potentially be optimized by employing similar strategies to improve yield and efficiency.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the orientation of substituent groups around the pyridine ring. For example, the bis-amide derivative discussed in one of the papers has a pyridine ring oriented at specific dihedral angles with respect to the phenyl rings, which is crucial for the compound's properties . This information is relevant for understanding the molecular structure of this compound, as the spatial arrangement of its substituents will influence its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents attached to the pyridine core. The papers provided do not directly address the chemical reactions of the compound , but they do highlight the reactivity of similar compounds. For example, the interaction of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with metal ions like Zn(2+) and Cu(2+) was investigated, revealing significant changes in fluorescence properties upon binding . This suggests that this compound may also exhibit interesting reactivity with metal ions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The fluorescence properties of the zinc complexes of the soluble ligands derived from tris((6-phenyl-2-pyridyl)methyl)amine were studied, showing a pronounced red shift and enhanced fluorescence upon metal ion coordination . This indicates that the physical and chemical properties of this compound could also be modulated by its interaction with metal ions, which may be of interest for applications in sensing or catalysis.
Applications De Recherche Scientifique
Applications in Metal Complexes and Fluorescence Properties
The compound tris((6-phenyl-2-pyridyl)methyl)amine, which shares structural similarities with (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine, has been studied for its metal ion affinities and fluorescence properties. Derivatives of this compound have shown enhanced solubility in organic and aqueous solvents. Studies reveal that the hydrophobic cavities in the zinc complexes of these derivatives retain their structure post-derivatization. Notably, the addition of Zn(2+) ions to these ligands in certain solvents results in a significant shift and enhancement of fluorescence emission, indicating potential applications in sensing or signaling based on metal ion interactions (Liang et al., 2009).
Applications in Polymer Solar Cells
A structurally similar compound, (PCBDAN), which is an amine-based, alcohol-soluble fullerene derivative, has been utilized as an acceptor and cathode interfacial material in polymer solar cells. The study suggests that PCBDAN's high electron mobility and successful application in solar cells underline its potential in enhancing the efficiency of nano-structured organic solar cells (Lv et al., 2014).
Applications in Synthetic Chemistry
Related compounds have been synthesized and used as intermediates in the production of various nitrogen-containing compounds. These synthesized intermediates show versatility in reactions, indicating the potential for these compounds to be used in a wide range of synthetic applications, possibly including the synthesis of pharmaceuticals or other biologically active molecules (Dikusar & Kozlov, 2007).
Propriétés
IUPAC Name |
3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-20-14-6-11-19-17(15-7-4-3-5-8-15)16-9-12-18-13-10-16/h3-5,7-10,12-13,17,19H,2,6,11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRQXELOVFXXSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(C1=CC=CC=C1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323755 |
Source


|
| Record name | 3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
876709-26-1 |
Source


|
| Record name | 3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)





![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)




